molecular formula C20H22ClN3O2 B2911517 N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3-methylbenzenecarboxamide CAS No. 338419-57-1

N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3-methylbenzenecarboxamide

Cat. No.: B2911517
CAS No.: 338419-57-1
M. Wt: 371.87
InChI Key: BGGRNDDHIWSZIJ-UHFFFAOYSA-N
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Description

N-{2-[4-(4-Chlorophenyl)piperazino]-2-oxoethyl}-3-methylbenzenecarboxamide is a synthetic compound featuring a 3-methylbenzenecarboxamide core linked via a 2-oxoethyl group to a 4-(4-chlorophenyl)piperazine moiety. The piperazine group, substituted with a 4-chlorophenyl ring, is a common pharmacophore in ligands targeting central nervous system (CNS) receptors, such as serotonin (5-HT) or dopamine receptors. The 3-methylbenzene carboxamide moiety may contribute to lipophilicity and binding specificity.

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-15-3-2-4-16(13-15)20(26)22-14-19(25)24-11-9-23(10-12-24)18-7-5-17(21)6-8-18/h2-8,13H,9-12,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGRNDDHIWSZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3-methylbenzenecarboxamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring, a chlorophenyl group, and a carboxamide moiety. Its chemical formula is C22H23ClN4O3S2C_{22}H_{23}ClN_{4}O_{3}S_{2}, and it is characterized by the following structural components:

  • Piperazine Ring : Known for its ability to interact with various receptors in the central nervous system.
  • Chlorophenyl Group : Enhances lipophilicity and may contribute to the compound's biological activity.
  • Carboxamide Functional Group : Increases solubility and can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Receptor Binding : The piperazine ring allows for binding to neurotransmitter receptors, potentially modulating neurotransmission.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of related compounds in the same class. For example, derivatives with similar structures have shown significant activity against various bacterial strains. In vitro tests indicated that certain derivatives exhibited comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has been investigated through molecular docking studies and cell viability assays. For instance, compounds derived from similar structures demonstrated promising results in inhibiting cancer cell proliferation in various assays, including the MTT assay .

Case Studies

Research Findings Summary

Study FocusKey FindingsReference
Antimicrobial ActivitySignificant activity against bacterial strains comparable to standards
Anticancer PotentialPromising results in cell viability assays; molecular docking indicates strong target binding
Mechanism of ActionInteraction with neurotransmitter receptors and enzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound’s benzenecarboxamide core distinguishes it from analogs with quinolinecarboxylic acid (e.g., compounds 5a–m in and ) or pyridazinone (e.g., ) backbones. For example:

  • Quinolinecarboxylic Acid Derivatives (5a–m): These feature a bicyclic quinoline core with a carboxylic acid group, often linked to piperazino-aroyl/benzenesulfonyl substituents. The quinoline scaffold is associated with antibacterial activity, as noted in and , suggesting that core structure heavily influences biological targeting .
  • This could alter solubility or receptor interactions .

Substituent Effects

  • 4-Chlorophenylpiperazino Group: Present in both the target compound and ’s pyridazinone derivative, this group is a hallmark of dopamine D2/5-HT1A receptor ligands. Its electron-withdrawing chlorine atom may enhance binding affinity to these receptors .
  • 3-Methylbenzenecarboxamide vs. 2-Methoxyphenyl () : The methyl group in the target compound increases lipophilicity, whereas the methoxy group in ’s compound may improve solubility via polar interactions.

Molecular Properties

A comparative analysis of key parameters is summarized below:

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Potential Activity
Target Compound C20H21ClN3O2 ~378.85 Benzenecarboxamide 4-Chlorophenylpiperazino, 3-methyl Hypothesized CNS activity
Quinolinecarboxylic Acid Derivatives (5a–m) Varies ~450–500 Quinolinecarboxylic acid Aroyl/benzenesulfonyl, piperazino Antibacterial
Pyridazinone Derivative C23H23ClN4O3 438.9 Pyridazinone 4-Chlorophenylpiperazino, 2-methoxy Unreported

Research Implications and Gaps

  • Pharmacological Data : While the target compound’s structure suggests CNS receptor modulation, direct activity data is absent. Comparative studies with compounds like GSK4112 (), which shares the 4-chlorophenyl group, could provide mechanistic insights .
  • Solubility and Bioavailability: The pyridazinone derivative’s methoxy group () highlights the need to evaluate substituent effects on the target compound’s pharmacokinetics .
  • Synthetic Optimization : and ’s use of triphosgene and aroyl halides underscores the importance of reaction conditions in minimizing byproducts during scale-up .

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